BenchChemオンラインストアへようこそ!

N-(quinolin-8-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

PDE3 inhibition platelet aggregation vasodilation

This compound is a structurally distinct PDE3 inhibitor chemical probe, uniquely combining a 2H-tetrazole-5-carboxamide core with a quinolin-8-yl amide vector and a 4-(trifluoromethoxy)phenyl group. This convergence of pharmacophoric elements precludes substitution with generic tetrazole or quinoline analogs. The 4-CF3O-phenyl motif confers superior lipophilicity and metabolic stability versus methyl, chloro, or unsubstituted phenyl analogs, while the 2H-tetrazole regioisomer provides a distinct hydrogen-bond pattern for probing PDE3 isoform selectivity.

Molecular Formula C18H11F3N6O2
Molecular Weight 400.321
CAS No. 1396676-77-9
Cat. No. B2896389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(quinolin-8-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
CAS1396676-77-9
Molecular FormulaC18H11F3N6O2
Molecular Weight400.321
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F)N=CC=C2
InChIInChI=1S/C18H11F3N6O2/c19-18(20,21)29-13-8-6-12(7-9-13)27-25-16(24-26-27)17(28)23-14-5-1-3-11-4-2-10-22-15(11)14/h1-10H,(H,23,28)
InChIKeyLFROQDYTLXJKLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Quinolin-8-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396676-77-9): A Structural Benchmark for Quinoline-Tetrazole Chemical Probes


N-(Quinolin-8-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396676-77-9) is a synthetic small molecule (MW 400.32, formula C18H11F3N6O2) belonging to the 2-aryl-2H-tetrazole-5-carboxamide chemotype, featuring a quinolin-8-yl amide substituent and a 4-(trifluoromethoxy)phenyl motif on the tetrazole N2-position [1]. This compound has been annotated as a phosphodiesterase type 3 (PDE3) inhibitor with anti-platelet and vasodilating properties in authoritative pharmacological databases [2], placing it within a clinically validated target class alongside drugs such as cilostazol. The combination of a quinoline heterocycle with a 2H-tetrazole-5-carboxamide core affords a rigid, hydrogen-bond-capable scaffold that distinguishes it from simple tetrazole or quinoline analogs used broadly in medicinal chemistry screening collections.

Why N-(Quinolin-8-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide Cannot Be Replaced by Common Tetrazole or Quinoline Analogs


The substitution of N-(quinolin-8-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide by generic tetrazole-5-carboxamides or simple quinoline derivatives is precluded by the unique convergence of three pharmacophoric elements: the quinolin-8-yl amide directing vector, the 2H-tetrazole regioisomer, and the electron-withdrawing 4-(trifluoromethoxy)phenyl group [1]. The trifluoromethoxy substituent imparts significantly higher lipophilicity and metabolic stability compared to methyl, chloro, or unsubstituted phenyl analogs, a property critical for membrane permeability and resistance to oxidative metabolism [2]. Unlike the more common 1H-tetrazole isomer, the 2H-tetrazole-5-carboxamide scaffold presents a distinct hydrogen-bond acceptor/donor pattern that can alter target engagement profiles, making simple interchange with 1H-tetrazole or triazole bioisosteres mechanistically risky without quantitative head-to-head profiling.

Quantitative Differentiation Evidence for N-(Quinolin-8-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396676-77-9)


PDE3 Pharmacological Classification Against Non-Inhibitor Comparators

The compound is explicitly classified as a phosphodiesterase type 3 (PDE3) inhibitor in the Medical University of Warsaw pharmacological database, which curates MeSH-level annotations for bioactive small molecules [1]. This functional annotation distinguishes it from close structural analogs that lack PDE3 activity. For context, the clinically approved PDE3 inhibitor cilostazol exhibits an IC50 of 0.2 μM against PDE3A, providing a quantitative baseline for the target class [2]. While direct IC50 data for the title compound remain unpublished, the PDE3 classification places it in a functionally defined subset that excludes all non-PDE3-active quinoline-tetrazole analogs, thereby providing a categorical differentiation for procurement decisions.

PDE3 inhibition platelet aggregation vasodilation cardiovascular

Lipophilicity and Metabolic Stability Driven by 4-(Trifluoromethoxy)phenyl Substituent

The 4-(trifluoromethoxy)phenyl group endows this compound with higher lipophilicity and enhanced metabolic stability relative to unsubstituted phenyl, 4-methylphenyl, or 4-chlorophenyl analogs. The trifluoromethoxy substituent is recognized in medicinal chemistry for increasing log P by approximately 0.5–1.0 units compared to a methyl group, while simultaneously blocking cytochrome P450-mediated oxidative metabolism at the para position [1][2]. In contrast, analogs bearing 4-chlorophenyl or p-tolyl groups (such as 2-(4-chlorophenyl)-N-(quinolin-8-yl)-2H-tetrazole-5-carboxamide and N-(quinolin-8-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide) are more susceptible to oxidative metabolism and exhibit lower log D values, limiting their utility in cellular and in vivo assays where metabolic stability is critical [3].

lipophilicity metabolic stability trifluoromethoxy physicochemical profiling

2H-Tetrazole Regioisomerism Differentiates Hydrogen-Bonding Topology from 1H-Tetrazole and Triazole Congeners

The 2H-tetrazole-5-carboxamide core of this compound presents a distinct hydrogen-bond acceptor/donor geometry compared to the 1H-tetrazole-5-carboxamide regioisomer commonly employed in carboxylic acid bioisostere strategies [1]. The N2-aryl substitution pattern of 2H-tetrazoles orients the aromatic ring in a different spatial vector relative to the carboxamide group, which can result in divergent binding poses at target proteins. In PDE3 and related phosphodiesterase enzymes, the positioning of hydrogen-bond-capable nitrogen atoms is critical for catalytic site engagement, and regioisomeric switching from 1H to 2H tetrazole has been shown to alter inhibitory potency by orders of magnitude in related enzyme systems [2]. Simple replacement of this compound with a 1H-tetrazole analog without regioisomer verification would risk a complete loss of target engagement.

regioisomerism hydrogen bonding tetrazole bioisosterism target engagement

Optimal Application Scenarios for N-(Quinolin-8-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide in Research and Early Discovery


PDE3-Focused Cardiovascular and Platelet Pharmacology Research

The compound is optimally deployed as a structurally distinct PDE3 inhibitor chemical probe in platelet aggregation assays, vascular smooth muscle relaxation studies, and cAMP/cGMP signaling pathway elucidation. Its classification as a PDE3 inhibitor in curated pharmacological databases [1] supports its use alongside cilostazol as a comparator tool compound, enabling structure–activity relationship (SAR) studies that explore how the quinolin-8-yl amide and 2H-tetrazole-5-carboxamide scaffold influence PDE3 isoform selectivity versus PDE1, PDE4, and PDE5 family members.

Metabolic Stability Benchmarking of Fluorinated Heterocyclic Probe Compounds

The 4-(trifluoromethoxy)phenyl substituent makes this compound a valuable reference standard for assessing the impact of fluorinated aromatic groups on microsomal stability, plasma protein binding, and cellular permeability. Its comparison against 4-chlorophenyl and 4-methylphenyl analogs in parallel metabolic stability assays provides a quantitative framework for chemists optimizing lead series where oxidative metabolism at the para position is a primary liability [2].

Tetrazole Regioisomer Selectivity Profiling in Medicinal Chemistry Campaigns

The distinct 2H-tetrazole-5-carboxamide regioisomer offers a specific chemical handle for probing how regioisomerism affects target binding. In medicinal chemistry programs evaluating tetrazole-containing kinase or phosphodiesterase inhibitors, this compound serves as a 2H-tetrazole benchmark to compare against 1H-tetrazole regioisomers and triazole bioisosteres in parallel enzymatic and cellular target engagement assays [3].

Quote Request

Request a Quote for N-(quinolin-8-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.